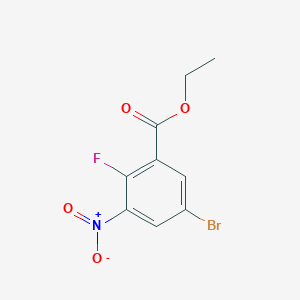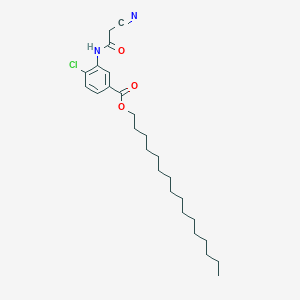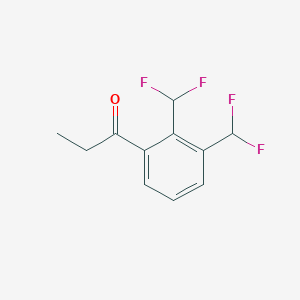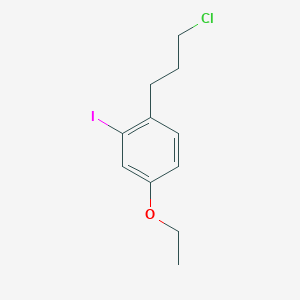
1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene is an organic compound that features a benzene ring substituted with a chloropropyl group, an ethoxy group, and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene typically involves the substitution reactions of a benzene derivative. One common method includes the reaction of 4-ethoxy-2-iodobenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1-(3-azidopropyl)-4-ethoxy-2-iodobenzene or 1-(3-thiocyanatopropyl)-4-ethoxy-2-iodobenzene.
Oxidation: Formation of 4-ethoxy-2-iodobenzaldehyde or 4-ethoxy-2-iodobenzoic acid.
Reduction: Formation of 1-propyl-4-ethoxy-2-iodobenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy group and iodine atom may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloropropyl)-4-methoxy-2-iodobenzene
- 1-(3-Chloropropyl)-4-ethoxy-2-bromobenzene
- 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene
Uniqueness
1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene is unique due to the presence of both an ethoxy group and an iodine atom on the benzene ring
Eigenschaften
Molekularformel |
C11H14ClIO |
|---|---|
Molekulargewicht |
324.58 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-4-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
WJCXZWCYGLMUHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)CCCCl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


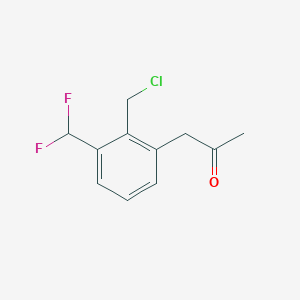
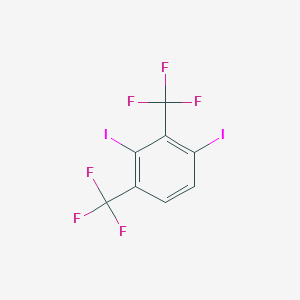
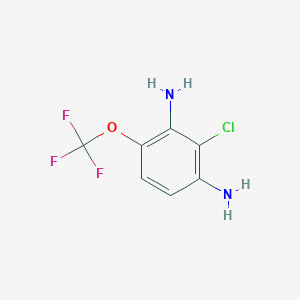
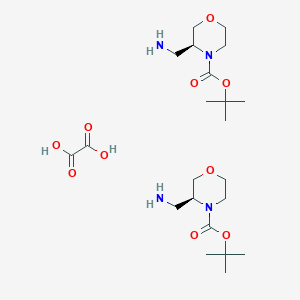
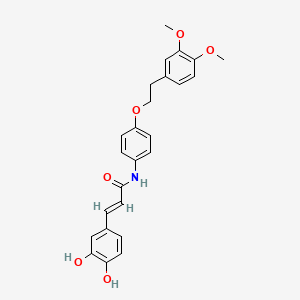
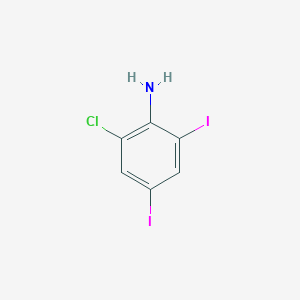
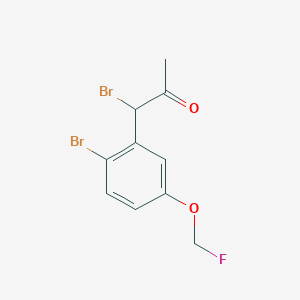
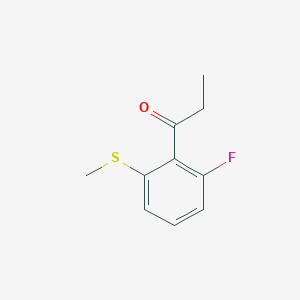
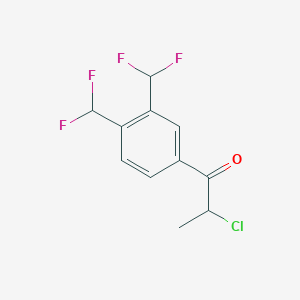
![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
